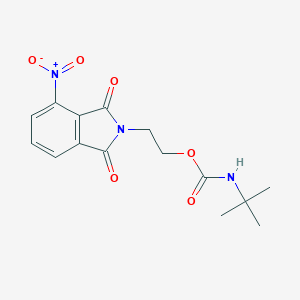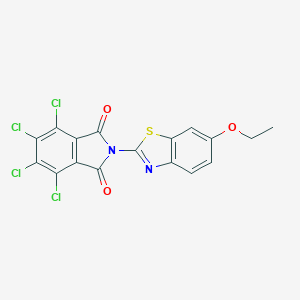![molecular formula C14H8N4O4S3 B428104 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B428104.png)
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiadiazole ring substituted with two 2-nitrophenylsulfanyl groups, making it an interesting subject for studies in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-nitrothiophenol with 2,5-dichloro-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The thiadiazole ring may also interact with biological macromolecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
2,5-Bis(phenylsulfanyl)-1,3,4-thiadiazole: Lacks the nitro groups, making it less reactive in redox reactions.
2,5-Bis(4-nitrophenylsulfanyl)-1,3,4-thiadiazole: Similar structure but with nitro groups in different positions, affecting its reactivity and properties.
2,5-Bis(2-aminophenylsulfanyl)-1,3,4-thiadiazole: Contains amino groups instead of nitro groups, leading to different chemical and biological activities.
Uniqueness
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of nitrophenyl groups, which impart distinct redox properties and potential biological activities. Its structural features make it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C14H8N4O4S3 |
|---|---|
分子量 |
392.4g/mol |
IUPAC名 |
2,5-bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H8N4O4S3/c19-17(20)9-5-1-3-7-11(9)23-13-15-16-14(25-13)24-12-8-4-2-6-10(12)18(21)22/h1-8H |
InChIキー |
XDZOKKQVTZTUJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Prop-2-enylbenzo[de]isoquinoline-1,3-dione](/img/structure/B428023.png)
![N-(4-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B428024.png)
![2-(4-chlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428025.png)
![2,6-bis(3-chlorobenzyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B428026.png)
![N-(2,6-dichlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B428027.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B428028.png)

![2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B428031.png)
![2-(4-Chloro-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B428032.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrophenylcarbamate](/img/structure/B428040.png)
![6-chloro-2-(4-chlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428041.png)
![6-chloro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428044.png)
![5-nitro-2-(3-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428045.png)
